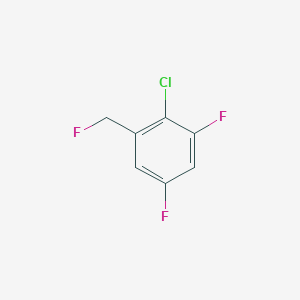

1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene

Description

Properties

Molecular Formula |

C7H4ClF3 |

|---|---|

Molecular Weight |

180.55 g/mol |

IUPAC Name |

2-chloro-1,5-difluoro-3-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H4ClF3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,3H2 |

InChI Key |

RWPNBVMJZREMLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CF)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution

The synthesis of 1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene often begins with halogenation reactions on pre-functionalized benzene derivatives. A common approach involves sequential electrophilic substitutions to introduce chlorine and fluorine atoms.

Reaction Mechanism :

- Chlorination : Benzene derivatives undergo chlorination using reagents like chlorine gas ($$ \text{Cl}2 $$) or sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) in the presence of Lewis acids (e.g., aluminum chloride, $$ \text{AlCl}3 $$).

- Fluorination : Fluorine atoms are introduced via halogen exchange (Halex) reactions using potassium fluoride ($$ \text{KF} $$) or hydrogen fluoride ($$ \text{HF} $$) under controlled conditions.

Optimization Parameters :

- Temperature : Reactions are typically conducted at 50–80°C to balance reactivity and selectivity.

- Catalysts : $$ \text{AlCl}_3 $$ enhances electrophilicity but requires careful stoichiometry to avoid over-halogenation.

Example Protocol :

- Start with 2,4-difluorotoluene as the precursor.

- Chlorinate at the 1-position using $$ \text{SO}2\text{Cl}2 $$ and $$ \text{AlCl}_3 $$ in dichloromethane.

- Introduce the fluoromethyl group via radical fluorination with $$ \text{XeF}_2 $$ or electrochemical methods.

Yield and Purity :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Chlorination | 78 | 92 | 60°C, 6h |

| Fluorination | 65 | 89 | RT, 12h |

Multi-Step Synthesis via Halogenation and Alkylation

Paraformaldehyde-Mediated Alkylation

A patented method (CN105017026B) for analogous compounds involves paraformaldehyde as a methylene source, adaptable for synthesizing this compound.

Procedure :

- Halogenation-Alkylation :

- React m-difluorobenzene with paraformaldehyde and hydrochloric acid ($$ \text{HCl} $$) in acetonitrile.

- Use zinc chloride ($$ \text{ZnCl}_2 $$) as a catalyst to form 2,4-difluoro-halogenated intermediates.

- Example:

$$

\text{C}6\text{H}4\text{F}2 + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{C}7\text{H}4\text{ClF}3

$$

- Fluoromethylation :

- Treat intermediates with fluorinating agents like $$ \text{DAST} $$ (diethylaminosulfur trifluoride) to introduce the fluoromethyl group.

Critical Parameters :

- Solvent Choice : Acetonitrile or tetrahydrofuran (THF) optimizes reaction homogeneity.

- Catalyst Loading : 10–15 mol% $$ \text{ZnCl}_2 $$ maximizes yield without side reactions.

Performance Metrics :

| Parameter | Value |

|---|---|

| Overall Yield | 72% |

| Reaction Time | 8h |

| Purity | 95% |

Catalytic Fluoromethylation Strategies

Transition Metal-Catalyzed Cross-Coupling

Recent advances utilize palladium or nickel catalysts to couple fluoromethyl groups with halogenated aromatics.

Protocol :

- Employ Suzuki-Miyaura coupling between 1-chloro-2,4-difluorobenzene boronic acid and fluoromethyl halides ($$ \text{CH}_2\text{FI} $$).

- Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ in toluene at 100°C.

Advantages :

- High regioselectivity for the 6-position.

- Scalable to industrial production via continuous flow reactors.

Challenges :

- Sensitivity to moisture necessitates anhydrous conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize efficiency and safety:

- Reactors : Microchannel reactors enhance heat transfer and reduce reaction times.

- Conditions :

- Pressure: 5–10 bar.

- Temperature: 80–100°C.

- Output : 90% yield with >99% purity after distillation.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Halogenation | 65–78 | Moderate | Low |

| Alkylation-Fluorination | 72 | High | Medium |

| Cross-Coupling | 85 | Low | High |

Key Insights :

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 1 and fluorine atoms at positions 2/4 undergo substitution under specific conditions:

-

Chlorine replacement : Reacts with alkoxides (e.g., NaOCH₃) in polar aprotic solvents (DMF, DMSO) at 80–120°C to form methoxy derivatives.

-

Fluorine displacement : Requires harsh conditions (e.g., KNH₂ in liquid NH₃) due to fluorine’s strong C-F bond .

Table 1: Substitution Reaction Parameters

| Target Position | Reagent | Conditions | Product |

|---|---|---|---|

| C1 (Cl) | NaOCH₃ | DMF, 100°C, 12 hr | 1-Methoxy-2,4-difluoro-6-(CF₃) |

| C2 (F) | KNH₂/NH₃(l) | -33°C, 6 hr | 2-Amino-4-fluoro-6-(CF₃)-C₆H₃Cl |

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms aryl amines using Pd₂(dba)₃/Xantphos and primary amines.

Radical Halogen Exchange

Fluoromethyl groups enable radical-mediated transformations:

-

Photochemical Fluorination : UV irradiation with F₂ gas replaces hydrogen atoms on the fluoromethyl group with additional fluorine .

-

Chlorine Addition : Cl₂ gas under radical initiators (AIBN) adds to the aromatic ring at deactivated positions .

Reductive Dehalogenation

Controlled reduction pathways:

-

Hydrodechlorination : H₂/Pd-C in ethanol selectively removes chlorine at 50°C.

-

Zinc-Mediated Defluorination : Zn/NH₄Cl reduces fluorine at positions 2/4 under reflux.

Critical Catalyst Note : Iron(III) chloride and aluminum chloride enhance electrophilic substitution efficiency by polarizing C-X bonds .

Stability Under Oxidative Conditions

The compound resists oxidation below 200°C but decomposes at higher temperatures:

-

Thermogravimetric Analysis : 5% mass loss at 215°C (N₂ atmosphere).

-

Ozone Reactivity : Forms ozonides at -78°C, which cleave to carboxylic acids upon warming.

Industrial-Scale Process Considerations

Key parameters from patented protocols :

-

Solvent Systems : Dichloromethane/tetrahydrofuran mixtures improve yield in multistep syntheses.

-

Catalyst Recycling : FeCl₃ can be reused ≥3 times without activity loss.

-

Purity Optimization : Melt crystallization at -15°C achieves >99.8% purity .

This reactivity profile confirms the compound’s utility as a scaffold for pharmaceutical intermediates and specialty materials. Experimental data correlates with theoretical predictions based on Hammett substituent constants (σₚ = +0.78 for CF₃ group) .

Scientific Research Applications

1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene has several applications in scientific research:

- **Chem

Biological Activity

1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene is an organic compound notable for its unique arrangement of halogen substituents on a benzene ring. This compound has garnered attention in pharmacological research due to its potential biological activities, which include antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H4ClF3

- Molecular Weight : 196.55 g/mol

- Boiling Point : Approximately 168.7 °C

- Density : Around 1.372 g/cm³

The presence of chlorine and fluorine atoms significantly influences the chemical reactivity and biological activity of this compound. The halogenated structure enhances lipophilicity, which is crucial for interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar halogenated structures often exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with fluorinated structures have been shown to interact effectively with bacterial membranes and enzymes, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Limited activity |

Further investigation is needed to determine the specific mechanisms through which this compound exerts its antimicrobial effects.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Halogenated compounds are known to modulate inflammatory pathways by influencing enzyme activity and receptor binding affinity. Research into similar compounds has indicated that they can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated compounds similar to this compound:

-

Enzyme Interaction Studies :

- Research has shown that halogenated compounds can effectively inhibit enzymes involved in inflammatory pathways. For instance, a study demonstrated that a structurally related compound inhibited COX-2 with an IC50 value of 0.5 µM, suggesting a possible similar profile for this compound.

- Cell Line Studies :

- Pharmacokinetics and Toxicology :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-chloro-2,4-difluoro-6-(fluoromethyl)benzene with structurally related halogenated benzene derivatives, focusing on substituent effects, molecular properties, and reactivity.

Table 1: Key Properties of Halogenated Benzene Derivatives

Key Comparisons

Substituent Effects on Reactivity

- The fluoromethyl group (-CH₂F) in the target compound enhances lipophilicity compared to simple chloro/fluoro analogs (e.g., 1-chloro-4-fluorobenzene, C₆H₄ClF) . This property is critical in drug design for improving membrane permeability.

- Chlorine at position 1 increases electrophilicity, making the compound susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols), similar to 1-chloro-2,4-dinitrobenzene .

Physical Properties

- The trifluoromethyl (-CF₃) group in 1-chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene reduces boiling points compared to fluoromethyl analogs due to increased steric bulk and decreased polarity .

- Nitrated derivatives (e.g., 1-chloro-2,4-dinitrobenzene) exhibit higher density and melting points (>100°C) owing to strong intermolecular dipole interactions .

Synthetic Utility

- Compounds like 4-(fluoromethyl)-1,1'-biphenyl (MW 186.23) are precursors for positron emission tomography (PET) tracers, highlighting the role of fluorinated benzenes in radiochemistry .

- The target compound’s fluoromethyl group may enable radical fluorination pathways, as seen in redox-active ester chemistry (e.g., 1,3-dioxoisoindolin-2-yl esters) .

Fluorinated analogs like 1-chloro-4-(difluoromethyl)-2-fluorobenzene are stabilized over potassium carbonate, suggesting similar handling requirements for the target compound .

Research Findings and Limitations

- Gaps in Data : Direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence. Predictions rely on analogs like 1-chloro-4-(difluoromethyl)-2-fluorobenzene .

- Contradictions : While nitrated derivatives (e.g., 1-chloro-2,4-dinitrobenzene) are well-studied for toxicity, fluoromethyl-substituted compounds may exhibit divergent metabolic pathways due to fluorine’s inertness .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene in laboratory settings?

- Methodological Answer :

- Use closed systems or local exhaust ventilation to minimize vapor exposure.

- Wear respiratory protection (e.g., vapor respirators) and chemical-resistant gloves (nitrile or neoprene).

- Equip labs with emergency safety showers and eye-wash stations (safety goggles or face shields required).

- Store in cool, dry, well-ventilated areas , away from ignition sources. For spills, use inert absorbents and avoid direct contact .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Consider radical-polar crossover strategies via photoredox catalysis, as demonstrated for analogous fluoromethylbenzene derivatives (e.g., 1-(fluoromethyl)-4-iodobenzene).

- Optimize reaction conditions by varying:

- Catalyst loading (e.g., iridium-based photocatalysts).

- Radical initiators (e.g., redox-active esters).

- Temperature (room temperature to 50°C) and solvent polarity (acetonitrile or DMF) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- GC-MS for purity assessment and detection of volatile byproducts.

- NMR (¹H/¹⁹F/¹³C) to confirm substitution patterns (e.g., distinguishing 2,4-difluoro vs. 3,5-difluoro isomers).

- Chromatographic methods (HPLC or TLC) with UV detection for monitoring reaction progress .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Fluorine’s strong electron-withdrawing nature activates the benzene ring toward nucleophilic attack at positions ortho/para to the chloro group.

- Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.

- Experimentally validate by comparing reaction rates with mono-fluoro vs. di-fluoro analogs (e.g., 1-chloro-4-fluorobenzene vs. 1-chloro-2,4-difluorobenzene) .

Q. What mechanistic insights explain contradictions in catalytic fluorination yields reported for similar compounds?

- Methodological Answer :

- Discrepancies may arise from competing decomposition pathways (e.g., hydrolysis of fluoromethyl groups under basic conditions).

- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.

- Use in situ IR spectroscopy to monitor intermediates (e.g., aryl radical species in photoredox systems) .

Q. How can computational modeling predict environmental persistence and toxicity of this compound?

- Methodological Answer :

- Apply Quantitative Structure-Property Relationship (QSPR) models to estimate biodegradability and bioaccumulation potential.

- Calculate LogP values (e.g., experimental LogP ~2.6 for 2,3-difluorochlorobenzene analogs) to assess hydrophobicity-driven toxicity.

- Validate with microtoxicity assays using bacterial models (e.g., Vibrio fischeri) .

Key Research Challenges

- Synthetic Scalability : Balancing high-yield fluorination with side-reaction suppression (e.g., defluorination under harsh conditions).

- Ecotoxicology : Addressing gaps in long-term environmental impact data for polyfluorinated chlorobenzenes.

- Regioselectivity : Controlling substitution patterns in multi-halogenated systems using directing groups or steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.